molecular formula C22H17BrN2O3S B14967553 6-allyl-N-(3-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(3-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B14967553
M. Wt: 469.4 g/mol
InChI Key: DWTXWQRWQLVBNG-UHFFFAOYSA-N
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Description

6-allyl-N-(3-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo-thiazine derivatives This compound is characterized by its unique structure, which includes an allyl group, a bromophenyl group, and a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-(3-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzenethiol derivative, with an appropriate electrophile.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction, where a brominated aromatic compound reacts with the thiazine ring.

    Allylation: The allyl group can be introduced through an allylation reaction, typically using an allyl halide in the presence of a base.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with a suitable amine and a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-(3-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: Due to its unique structure, it may have potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 6-allyl-N-(3-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The presence of the thiazine ring and the bromophenyl group allows the compound to interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-allyl-N-(3-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: Similar structure but with a chlorine atom instead of bromine.

    6-allyl-N-(3-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: Similar structure but with a fluorine atom instead of bromine.

    6-allyl-N-(3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: Similar structure but with a methyl group instead of bromine.

Uniqueness

The uniqueness of 6-allyl-N-(3-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide lies in the presence of the bromophenyl group, which can impart specific reactivity and biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C22H17BrN2O3S

Molecular Weight

469.4 g/mol

IUPAC Name

N-(3-bromophenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H17BrN2O3S/c1-2-12-25-20-11-10-15(22(26)24-17-7-5-6-16(23)14-17)13-19(20)18-8-3-4-9-21(18)29(25,27)28/h2-11,13-14H,1,12H2,(H,24,26)

InChI Key

DWTXWQRWQLVBNG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Br)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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